

# Comprehensive Laboratory Synthesis and Application Notes for But-3-ynal

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## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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## Introduction to But-3-ynal

**But-3-ynal** (CAS Registry Number: 52844-23-2) is an important  **$\alpha,\beta$ -acetylenic aldehyde** with significant utility in **organic synthesis** and **drug development**. This compound features both a **terminal alkyne** and an **aldehyde functional group** in a linear carbon chain, making it a valuable **bifunctional building block** for the construction of complex molecular architectures. The molecular formula of **But-3-ynal** is  $C_4H_4O$ , with a molecular weight of 68.07 g/mol [1]. Its unique structural characteristics, including a **conjugated  $\pi$ -system** and **distinct dipole moment** of approximately 3.2 D, contribute to its reactivity and utility in various synthetic transformations.

**But-3-ynal** serves as a key **chemical intermediate** in pharmaceutical synthesis and materials science. It has been identified as a **mouse metabolite**, indicating its relevance in biochemical studies [1]. The compound's **linear geometry** and the presence of both electrophilic (aldehyde) and nucleophilic (terminal alkyne) sites enable diverse reactivity patterns, including **nucleophilic additions**, **cycloadditions**, and **metal-catalyzed couplings** [1]. These properties make it particularly valuable for synthesizing heterocyclic compounds, macrocycles, and complex natural products.

## Chemical Properties and Characterization

## Physicochemical Properties

**But-3-ynal** exhibits distinctive physicochemical characteristics that influence its handling, reactivity, and analytical detection. The table below summarizes its key properties:

Table 1: Physicochemical Properties of **But-3-ynal**

Property	Value/Specification	Reference
CAS Registry Number	52844-23-2	[1]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O	[1] [2]
Molecular Weight	68.07 g/mol	[1] [2]
IUPAC Name	but-3-ynal	[1]
SMILES	C#CCC=O	[1]
InChI Key	OGQNOIVDVXRWRE-UHFFFAOYSA-N	[1] [2]
Boiling Point	82°C	[1]
Ionization Energy	9.85 eV (EST method)	[1] [2]
Water Solubility	Practically insoluble	[1]
Dipole Moment	3.2 D (calculated)	[1]

The **ionization energy** of 9.85 eV enables detection using **photoionization techniques**, with response factors of 1.50 at 10.6 eV excitation energy [1]. The compound is considered **practically insoluble in water** and presents as a **relatively neutral molecule** under standard conditions [1].

## Spectroscopic Properties

Characterization of **But-3-ynal** relies on several spectroscopic techniques, each providing distinctive fingerprints for identification and purity assessment:

Table 2: Spectroscopic Properties of **But-3-ynal**

Technique	Key Features	Reference
Infrared Spectroscopy	C≡C stretch (2100-2200 cm <sup>-1</sup> ), C=O stretch (~1700 cm <sup>-1</sup> ), ≡C-H stretch (~3300 cm <sup>-1</sup> )	[1]
<sup>1</sup> H NMR	Terminal alkyne H (δ 2.0-3.0), aldehyde H (δ 9.0-9.5), methylene H (δ 2.5-3.0)	[1]
Mass Spectrometry	Molecular ion peak m/z 68.07, characteristic fragmentation pattern	[1] [2]

The **terminal alkyne functionality** produces a sharp infrared absorption in the 3200-3300 cm<sup>-1</sup> region, while the **carbon-carbon triple bond** shows medium intensity absorption between 2100-2200 cm<sup>-1</sup> [1]. The **aldehyde carbonyl stretch** appears as a strong band near 1700 cm<sup>-1</sup>, characteristic of this functional group [1]. In <sup>1</sup>H NMR spectroscopy, the compound displays predictable chemical shifts corresponding to its three distinct proton environments [1].

## Synthesis Methods

### Overview of Synthetic Approaches

Several synthetic methodologies have been developed for the preparation of **But-3-ynal**, each with distinct advantages and limitations. The table below compares three primary approaches:

Table 3: Comparison of Synthetic Methods for **But-3-ynal**

Method	Key Reagents/Conditions	Advantages	Limitations	Reference
<b>Barbier-Type Reaction</b>	1-Bromo-2-butyne, Indium metal, crude ynal precursor	Mild conditions, single-step from intermediate, good functional group tolerance	Requires pre-formed ynal precursor, moderate yields	[3]
<b>Hydrolysis of Butyne Derivatives</b>	Terminal alkyne precursors, acidic conditions	Simple procedure, readily available starting materials	Potential for side reactions, moderate selectivity	[1]
<b>Oxidation of 3-Butyn-1-ol</b>	Pyridinium chlorochromate (PCC) or similar oxidants	Direct oxidation of readily available alcohol	Over-oxidation concerns, chromium waste issues	[1]

## Detailed Synthesis Protocol: Barbier-Type Reaction

Based on recent literature and adaptation from synthetic approaches to related compounds, the following detailed protocol provides a reliable method for synthesizing **But-3-ynal** [3].

### 3.2.1 Reagents and Materials

- **1-Bromo-2-butyne** ( $\geq 95\%$  purity)
- **Indium metal** (powder, 100 mesh,  $\geq 99.9\%$  trace metals basis)
- **Crude ynal precursor** (prepared from Eschenmoser-Tanabe fragmentation)
- **Anhydrous Tetrahydrofuran (THF)** (stabilized, over molecular sieves)
- **Saturated aqueous ammonium chloride solution**
- **Ethyl acetate** (anhydrous,  $\geq 99.8\%$ )
- **Anhydrous magnesium sulfate**
- **Silica gel** (60 Å, 40-63  $\mu\text{m}$ ) for flash chromatography
- **Deuterated chloroform** ( $\text{CDCl}_3$ , 99.8% D) for NMR analysis

### 3.2.2 Equipment and Instrumentation

- **Round-bottom flask** (500 mL) with magnetic stir bar
- **Reflux condenser** with drying tube
- **Schlenk line** or nitrogen/vacuum manifold for inert atmosphere
- **Syringes** and **cannulas** for air-sensitive transfers
- **Heating mantle** with temperature control
- **Separatory funnel** (500 mL)
- **Rotary evaporator** with temperature-controlled water bath
- **Flash chromatography system**
- **Analytical balances** (0.1 mg precision)
- **FT-IR spectrometer**
- **NMR spectrometer** (400 MHz or higher)

### 3.2.3 Step-by-Step Procedure

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar, place indium powder (1.5 equiv, 7.5 mmol). Seal the flask with a rubber septum and purge with inert gas (N<sub>2</sub> or Ar) for 15 minutes.
- **Solvent Addition:** Add anhydrous THF (150 mL) to the flask via cannula transfer under positive inert gas pressure.
- **Reagent Introduction:** Add 1-bromo-2-butyne (1.2 equiv, 6.0 mmol) dropwise via syringe over 5 minutes while stirring at room temperature.
- **Barbier Reaction Initiation:** Slowly add the crude ynal precursor (5.0 mmol) dissolved in minimal anhydrous THF (~10 mL) via syringe pump over 30 minutes while maintaining the reaction temperature at 0°C using an ice bath.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for 4-6 hours, monitoring progress by TLC (silica gel, hexanes:ethyl acetate 4:1, visualization with KMnO<sub>4</sub> stain).
- **Reaction Quenching:** Carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction while maintaining cooling.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL).

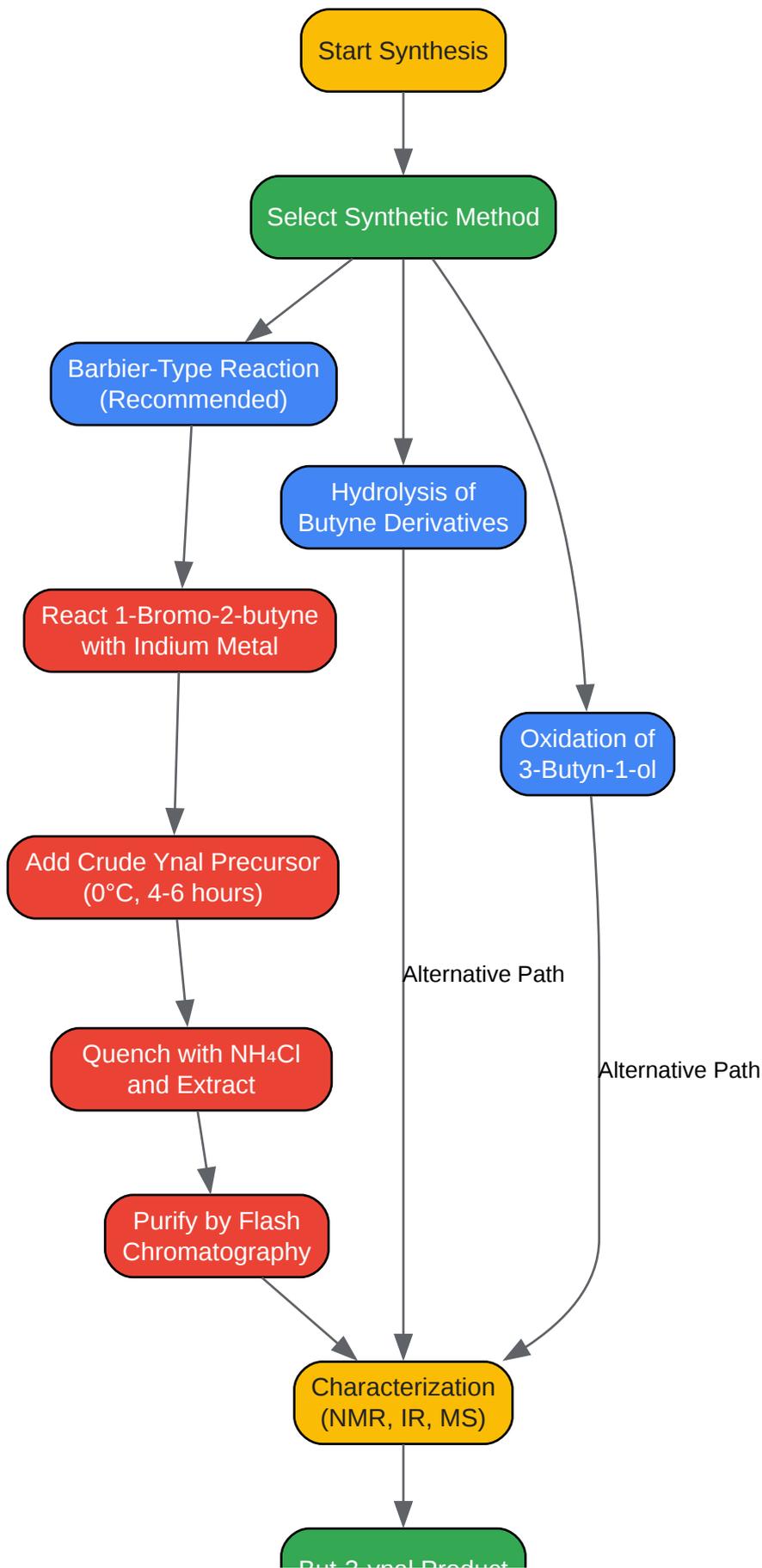
- **Drying:** Dry the combined organic extracts over anhydrous magnesium sulfate (5 g) for 30 minutes with occasional stirring.
- **Concentration:** Filter the solution and concentrate under reduced pressure (40°C water bath, 200 mbar initially, gradually reduced to 10 mbar) using a rotary evaporator.
- **Purification:** Purify the crude product by flash chromatography on silica gel (hexanes:ethyl acetate gradient elution from 9:1 to 4:1). Combine fractions containing **But-3-ynal** as identified by TLC.
- **Analysis:** Characterize the product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and FT-IR spectroscopy, comparing with literature data [1].

#### 3.2.4 Characterization Data

- **Yield:** 45-60% after purification
- **Appearance:** Colorless to pale yellow liquid
- **<sup>1</sup>H NMR** (400 MHz, CDCl<sub>3</sub>): δ 9.50 (s, 1H, CHO), 3.15 (dt, J = 6.8, 2.4 Hz, 2H, CH<sub>2</sub>), 2.55 (t, J = 2.4 Hz, 1H, ≡CH)
- **<sup>13</sup>C NMR** (101 MHz, CDCl<sub>3</sub>): δ 192.5 (CHO), 82.5 (C≡CH), 74.2 (C≡CH), 26.3 (CH<sub>2</sub>)
- **FT-IR** (neat): 3310 (w, ≡C-H), 2115 (m, C≡C), 1725 (s, C=O), 2750, 2850 (w, Fermi resonance aldehyde C-H) cm<sup>-1</sup>

## Experimental Workflow

The following diagram illustrates the complete synthetic pathway for **But-3-ynal**, including the Barbier-type reaction and alternative approaches:





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*Synthetic Pathway for **But-3-ynal** Production*

## Safety and Handling Considerations

### Hazard Assessment

**But-3-ynal** presents several significant **hazard considerations** that require careful attention in laboratory settings:

- **Flammability:** **But-3-ynal** is highly flammable with a boiling point of 82°C [1]. Vapor may travel considerable distances to ignition sources and flash back.
- **Reactivity:** The compound contains both **electrophilic aldehyde** and **nucleophilic terminal alkyne** functionalities, making it reactive with a wide range of substances [1]. It may undergo exothermic polymerization if contaminated or subjected to elevated temperatures.
- **Health Effects:** Aldehydes typically exhibit **irritating properties** to eyes, skin, and respiratory system. The terminal alkyne may present additional toxicity concerns.

### Storage and Handling Protocols

- **Storage Conditions:** Store under inert atmosphere (N<sub>2</sub> or Ar) at 2-8°C in amber glass containers to prevent oxidation and polymerization. Containers should be clearly labeled with date of receipt and opening.
- **Handling Procedures:** All manipulations should be conducted in a **well-ventilated fume hood** with proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coat.

- **Spill Management:** In case of spillage, immediately evacuate and ventilate the area. Absorb with non-combustible material and dispose of as hazardous waste.

## Disposal Considerations

- **Waste Disposal:** **But-3-ynal** and contaminated materials should be disposed of as **hazardous waste** in accordance with local regulations.
- **Deactivation:** Small quantities may be deactivated by careful reaction with excess alcoholic sodium borohydride solution followed by neutralization.

## Applications in Drug Development and Research

**But-3-ynal** serves as a versatile **chemical building block** with several significant applications in pharmaceutical research and development:

- **Pharmaceutical Intermediate:** **But-3-ynal** functions as a key intermediate in the synthesis of complex molecules, including **cage-like sesquiterpenoids** such as daphnepapytone A, which exhibits moderate inhibitory activity against  $\alpha$ -glycosidase ( $IC_{50} = 159 \pm 2.1 \mu M$ ) and potential as a lead compound for diabetes treatment [3].
- **Macrocyclic Synthesis:** The compound serves as a precursor in the synthesis of macrocyclic structures through reactions such as the **Pauson-Khand reaction** [3]. These macrocycles are common structural motifs in natural products and bioactive molecules.
- **Chemical Biology:** As a **mouse metabolite**, **But-3-ynal** has relevance in metabolic pathway studies and enzyme interaction investigations [1]. Its conversion to 3-butyrate via aldehyde dehydrogenase in murine systems makes it valuable for biochemical research.
- **Material Science:** The compound's unique electronic properties and linear geometry contribute to applications in material science, including potential use in **molecular electronics** and **charge migration studies** [1].

## Troubleshooting and Optimization

## Common Experimental Challenges

- **Low Yields:** If reaction yields are consistently below 40%, ensure strict exclusion of oxygen and moisture throughout the procedure. Consider increasing the equivalents of indium metal to 2.0 equiv and extending reaction time to 8 hours.
- **Purity Issues:** If NMR analysis indicates significant impurities, implement a second purification pass via flash chromatography with a slower gradient or consider fractional distillation under reduced pressure.
- **Polymerization:** If product decomposition is observed during purification or storage, add a stabilizer such as 0.1% hydroquinone and ensure all glassware is thoroughly cleaned and silanized before use.

## Scale-up Considerations

For scaling up the synthesis beyond 10 mmol, consider the following modifications:

- Implement slow addition of reagents using syringe pumps to control exothermic reactions
- Increase solvent volume by 20% to improve heat transfer and mixing efficiency
- Use mechanical stirring instead of magnetic stirring for better mixing in larger vessels
- Consider running the reaction at slightly higher dilution to minimize side reactions

## Conclusion

**But-3-ynal** represents a valuable **bifunctional synthetic intermediate** with significant utility in pharmaceutical development and chemical research. The Barbier-type reaction protocol outlined in this application note provides a reliable method for its laboratory-scale synthesis with moderate to good yields. The compound's unique structural features, including both **terminal alkyne** and **aldehyde functionalities**, enable diverse chemical transformations and applications in complex molecule synthesis.

When handling **But-3-ynal**, researchers must adhere to strict **safety protocols** due to its flammability and reactivity. Proper characterization through spectroscopic methods is essential to verify identity and purity before subsequent use in synthetic sequences. With the methodologies described herein, researchers can

reliably prepare and utilize this valuable building block to advance their synthetic and drug discovery programs.

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